REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].OCC[C:8]1([CH2:16][NH2:17])[CH2:13][CH2:12][CH:11]([CH2:14][NH2:15])[CH2:10][CH2:9]1.N.[H][H].[CH2:21]([OH:23])[CH3:22]>[Ni]>[NH2:4][CH2:1][CH2:2][CH2:3][NH:17][CH2:16][CH:8]1[CH2:9][CH2:10][CH:11]([CH2:14][NH:15][CH2:22][CH2:21][OH:23])[CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
2-hydroxyethyl-1,4-cyclohexanebis(methylamine)
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
OCCC1(CCC(CC1)CN)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
ice bath cooling
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred an additional 2 hours at 5° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm over a 1 hour period
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is then fractionated under reduced pressure up to an internal temperature of 170° C
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 200 ml
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by suction, filtration under nitrogen
|
Type
|
DISTILLATION
|
Details
|
the residue fractionally distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
, 7, 710 (1964) for the preparation of polymethylenepolyamines
|
Name
|
|
Type
|
|
Smiles
|
NCCCNCC1CCC(CC1)CNCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |